molecular formula C15H10BrNO B2819075 4-Bromo-2-phenylquinolin-3-ol CAS No. 1197391-19-7

4-Bromo-2-phenylquinolin-3-ol

Cat. No.: B2819075
CAS No.: 1197391-19-7
M. Wt: 300.155
InChI Key: OOZPGKLZYWHFQZ-UHFFFAOYSA-N
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Description

4-Bromo-2-phenylquinolin-3-ol is an organic compound with the molecular formula C15H10BrNO. It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities. This compound features a quinoline core substituted with a bromine atom at the 4-position and a phenyl group at the 2-position, along with a hydroxyl group at the 3-position.

Scientific Research Applications

4-Bromo-2-phenylquinolin-3-ol has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-phenylquinolin-3-ol can be achieved through various methods, including classical and modern synthetic approaches. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and 4-bromoacetophenone as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate cyclization and formation of the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Green chemistry approaches, including solvent-free reactions and the use of recyclable catalysts, are also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-phenylquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Bromo-2-phenylquinolin-3-ol involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The compound’s bromine and hydroxyl groups play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling processes .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-phenylquinolin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various research applications .

Properties

IUPAC Name

4-bromo-2-phenylquinolin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-13-11-8-4-5-9-12(11)17-14(15(13)18)10-6-2-1-3-7-10/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZPGKLZYWHFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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